molecular formula C14H16N4O3S2 B2536912 1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034543-09-2

1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No. B2536912
CAS RN: 2034543-09-2
M. Wt: 352.43
InChI Key: OHFDOCXBBAMWBD-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C14H16N4O3S2 and its molecular weight is 352.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of compounds with similar structures, exploring their crystal configurations and potential biological activities. For instance, studies have detailed the synthesis of urea derivatives through reactions involving thiadiazole components, emphasizing their structural determination via X-ray crystallography. Such research underlines the compound's role in fungicidal activity against various pathogens, showcasing its potential utility in agricultural or pharmaceutical contexts (Li-Qiao Shi, 2011).

Biological Activity and Potential Applications

The biological activity of thiophene and thiadiazole derivatives has been extensively investigated, with studies highlighting their potential as fungicides, root growth enhancers, and agents with cytokinin-like activity. These compounds exhibit promising effects in plant biology, offering avenues for agricultural advancements (A. Ricci & C. Bertoletti, 2009). Additionally, their role in inhibiting cancer cell growth through targeting specific pathways suggests potential therapeutic applications in oncology (Weiwei Li et al., 2019).

Antimicrobial and Anticancer Efficacy

Compounds synthesized from thiophene derivatives have demonstrated significant antimicrobial and anticancer activities. Research indicates that these derivatives can effectively inhibit the growth of certain bacteria and cancer cell lines, offering a pathway for the development of new therapeutic agents (Sara Tehranchian et al., 2005). Their ability to disrupt tubulin polymerization and induce apoptosis in tumor cells further underscores their potential in cancer treatment strategies (Somaya A. Abdel-Rahman et al., 2021).

Synthesis Techniques and Chemical Properties

Innovative synthesis techniques, such as microwave irradiation, have been employed to create thiadiazole derivatives, including those related to the urea compound . These methods offer efficient and environmentally friendly approaches to compound synthesis, highlighting the versatility and potential for customization in chemical production (Zhi‐Wen Zhai et al., 2015).

properties

IUPAC Name

1-thiophen-2-yl-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-9-7-11-12(18(3)23(20,21)17(11)2)8-10(9)15-14(19)16-13-5-4-6-22-13/h4-8H,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFDOCXBBAMWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)NC3=CC=CS3)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

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